Boc-Alg(Boc)2-OH chemical structure and properties
Boc-Alg(Boc)2-OH chemical structure and properties
An In-Depth Technical Guide to Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH)
Executive Summary
This technical guide provides a comprehensive overview of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine, commonly referred to as Boc-Arg(Boc)₂-OH. It is a critical amino acid derivative utilized primarily in Boc-chemistry solid-phase peptide synthesis (SPPS). The strongly basic and nucleophilic nature of the arginine guanidinium side chain necessitates robust protection to prevent unwanted side reactions during peptide assembly. Boc-Arg(Boc)₂-OH addresses this challenge by protecting all three of arginine's amino functionalities with acid-labile tert-butyloxycarbonyl (Boc) groups.
This document, intended for researchers, chemists, and drug development professionals, delves into the chemical structure, properties, and applications of this reagent. It provides a comparative analysis against other protected arginine derivatives, offers detailed experimental protocols for its use, and discusses the implications of its choice on the overall synthetic strategy, including final cleavage conditions. The guide aims to equip scientists with the necessary technical insights to effectively utilize Boc-Arg(Boc)₂-OH in the synthesis of complex peptides for therapeutic and research applications.
Introduction: The Challenge of Arginine Protection
In the field of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yield and purity.[] This choice is particularly critical for trifunctional amino acids like arginine, whose side chain contains a highly basic guanidinium group (pKa ≈ 12.5). This functional group can interfere with peptide bond formation through salt formation, acylation, and other side reactions. Therefore, its effective protection is non-negotiable for a successful synthesis.
Boc-Arg(Boc)₂-OH is a specialized derivative of L-arginine designed for use in the tert-butyloxycarbonyl (Boc) protection strategy for peptide synthesis.[2] In this compound, the α-amino group is protected with a temporary Boc group, which is cleaved at each cycle of the synthesis. The side-chain guanidinium group is protected by two additional, more stable Boc groups, which remain intact until the final cleavage step. This tris-Boc protection scheme provides exceptional shielding of the reactive side chain, ensuring the integrity of the peptide assembly process.
It is worth noting that the nomenclature "Boc-Alg(Boc)₂-OH" is likely a typographical error for Boc-Arg(Boc)₂-OH, as "Arg" is the standard three-letter code for arginine.[3] This guide will proceed with the chemistry and application of the correctly identified arginine derivative.
Chemical Structure and Properties
The molecular structure of Boc-Arg(Boc)₂-OH features three Boc protecting groups, providing a high degree of lipophilicity and steric hindrance around the amino functionalities.
IUPAC Name: (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid.[4]
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 97745-69-2 | [2][4][5] |
| Molecular Formula | C₂₁H₃₈N₄O₈ | [2][4][5] |
| Molecular Weight | 474.56 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF); sparingly soluble in water | [2] |
Strategic Application in Peptide Synthesis
The primary application of Boc-Arg(Boc)₂-OH is as a building block in Boc-based solid-phase peptide synthesis (SPPS). The choice between the two major orthogonal protection schemes, Boc and Fmoc (9-fluorenylmethoxycarbonyl), fundamentally dictates the reagents and conditions used throughout the synthesis.[]
Rationale for the Boc-Protection Strategy
The Boc strategy was a foundational technique for SPPS. It involves the use of an acid-labile Boc group for temporary Nα-protection, which is removed at each step with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the two Boc groups on the arginine side chain, are more robust and require a very strong acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.
The key advantage of the tris-Boc protection on arginine is its robustness. It completely suppresses any side reactions related to the guanidinium group during coupling. However, this robustness comes at the cost of requiring harsh, hazardous cleavage conditions, which can be detrimental to sensitive peptides.
Comparative Analysis: Boc-Arg(Boc)₂-OH vs. Fmoc-Arg(Pbf)-OH
A critical decision in modern peptide synthesis is the choice between Boc and Fmoc strategies, exemplified by the selection of the protected arginine derivative.
| Feature | Boc-Arg(Boc)₂-OH | Fmoc-Arg(Pbf)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | 2 x Boc groups | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Side-Chain Deprotection | Strong Acid (e.g., Anhydrous HF) | Moderate Acid (e.g., TFA cocktail) |
| Key Advantage | Extremely robust side-chain protection, minimizing side reactions during assembly. | Milder overall conditions, especially for final cleavage, enhancing compatibility with sensitive sequences. |
| Key Disadvantage | Requires hazardous HF for final cleavage, necessitating specialized equipment. | Pbf group can be partially labile to repeated piperidine treatments; potential for side reactions like lactam formation. |
Experimental Protocols: Incorporation into a Peptide Chain
The following is a representative protocol for the manual incorporation of a Boc-Arg(Boc)₂-OH residue into a peptide chain using Boc-SPPS.
Protocol: Single Coupling Cycle in Boc-SPPS
1. Resin Preparation & Swelling:
- Place the peptide-resin (with a free N-terminal amine) in a suitable reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) to prepare for the coupling reaction.
- Causality: Swelling the resin is crucial as it exposes the reactive sites on the polymer support, ensuring efficient diffusion of reagents and improving reaction kinetics.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes. Drain.
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Nα-Boc group.
- Wash the resin thoroughly with DCM to remove residual TFA.
- Causality: A two-stage deprotection minimizes potential damage to acid-sensitive linkages on the resin. The subsequent washes are critical to remove all traces of acid before the neutralization and coupling steps.
3. Neutralization:
- Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF to neutralize the N-terminal ammonium trifluoroacetate salt.
- Wash thoroughly with DMF to remove excess base.
- Causality: The free amine must be regenerated from its salt form to be nucleophilic enough to attack the activated carboxyl group of the incoming amino acid.
4. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Boc-Arg(Boc)₂-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF.
- Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the drained, neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Causality: Pre-activation converts the carboxylic acid of the protected amino acid into a more reactive ester (e.g., an O-acylisourea derivative), which is highly susceptible to nucleophilic attack by the resin's free N-terminal amine.
5. Monitoring and Washing:
- Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
- Once complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.
Workflow Visualization
Caption: Iterative workflow for incorporating an amino acid using Boc-SPPS.
Applications in Drug Discovery and Research
The use of Boc-Arg(Boc)₂-OH enables the synthesis of arginine-rich peptides, which are of significant interest in drug development due to the unique properties conferred by the guanidinium side chain.
-
Cell-Penetrating Peptides (CPPs) : The guanidinium groups of arginine are fundamental to the membrane-translocating ability of CPPs. These peptides can deliver therapeutic cargo (e.g., small molecules, nucleic acids) into cells, enhancing drug efficacy. The use of a robustly protected arginine derivative ensures the synthesis of high-purity CPPs.[3]
-
Antimicrobial Peptides (AMPs) : Many AMPs are cationic and derive their activity from arginine residues. The positive charge allows them to selectively interact with and disrupt negatively charged bacterial membranes.[3]
-
Prodrug Synthesis : Protected amino acids like Boc-Arg(Boc)₂-OH have been utilized in the synthesis of amino acid prodrugs of cytotoxic agents, demonstrating potential for developing targeted cancer therapies.[2]
Conclusion
Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)-L-arginine (Boc-Arg(Boc)₂-OH) is a highly effective and robust building block for the incorporation of arginine in Boc-based solid-phase peptide synthesis. Its comprehensive side-chain protection minimizes the risk of side reactions, making it a reliable choice for the synthesis of complex, arginine-containing peptides. While its use necessitates harsh final cleavage conditions with anhydrous HF, the stability and reliability it offers during peptide assembly make it an indispensable tool for specific synthetic strategies, particularly in the development of cell-penetrating and antimicrobial peptides. The selection of this reagent should be a deliberate choice based on the final peptide's sensitivity, the available equipment, and the overall synthetic goals.
References
- BenchChem Technical Support Team. (2025). Application of Boc-D-Alg(Z)2-OH in Drug Discovery. Benchchem.
- CymitQuimica. (n.d.). CAS 97745-69-2: Boc-Arg(Boc)2-OH. CymitQuimica.
- BenchChem Technical Support Team. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. Benchchem.
- National Center for Biotechnology Information. (n.d.). Boc-arg(boc)2-OH | C21H38N4O8. PubChem.
- Peptides International. (n.d.). Boc-Arg(Boc)₂-OH [97745-69-2]. Peptides.
- Bachem. (n.d.). Boc-Arg(Boc)₂-OH. Bachem Products.
- Fisher Scientific. (n.d.). Bachem Boc-Arg(Boc)2-OH, Quantity: Each of 1. Fisher Scientific.
- Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Protheragen.
Sources
- 2. CAS 97745-69-2: Boc-Arg(Boc)2-OH | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-arg(boc)2-OH | C21H38N4O8 | CID 11385959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Bachem Boc-Arg(Boc)2-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
